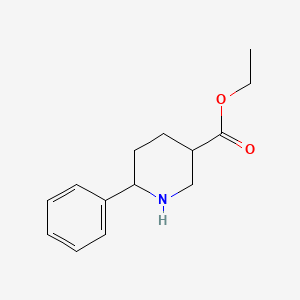

Ethyl 6-phenylpiperidine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-phenylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-17-14(16)12-8-9-13(15-10-12)11-6-4-3-5-7-11/h3-7,12-13,15H,2,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIDQIGLSYHFCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(NC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 6 Phenylpiperidine 3 Carboxylate and Analogues

Classical and Foundational Synthetic Approaches for Piperidine (B6355638) Ring Construction

The construction of the piperidine scaffold, a fundamental heterocyclic motif, can be achieved through several established synthetic routes. These methods provide the basic framework upon which further functionalization can be carried out to yield target molecules like ethyl 6-phenylpiperidine-3-carboxylate.

Cyclization Reactions from Appropriate Precursors

Intramolecular cyclization is a common and effective strategy for forming the piperidine ring. nih.gov This approach typically involves the ring closure of a linear precursor containing the necessary atoms to form the heterocyclic system.

One of the classical methods that can be adapted for this purpose is the Dieckmann condensation . This reaction involves the intramolecular cyclization of a dicarboxylic acid ester to form a β-keto ester. dtic.mil For the synthesis of a 6-phenylpiperidine-3-carboxylate derivative, a suitable acyclic precursor would be a δ-amino diester. The amino group would be appropriately protected, and the ester groups positioned to facilitate the formation of the six-membered ring upon treatment with a base.

Another approach involves the intramolecular nucleophilic substitution of a haloamine. For instance, an alkyl γ-iodoacrylate can undergo a Michael addition with an amine, followed by an intramolecular nucleophilic displacement to form the piperidine ring. dtic.mil The strategic placement of a phenyl group on the precursor would lead to the desired 6-phenyl substitution pattern.

Electroreductive cyclization presents a modern alternative, where an imine and a terminal dihaloalkane react in a flow microreactor to form piperidine derivatives. nih.gov This method offers good yields and can be scaled up for preparative synthesis. nih.gov

Hydrogenation and Reduction Strategies of Pyridine (B92270) and Tetrahydropyridine Intermediates

The reduction of pyridine and its partially saturated derivatives is a widely used and economical method for synthesizing piperidines. liv.ac.uk This approach benefits from the ready availability of a wide range of substituted pyridines.

Catalytic hydrogenation of the corresponding substituted pyridine is a direct route to the piperidine ring. researchgate.net Various catalysts, including platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C), are commonly employed. researchgate.net The reaction conditions, such as hydrogen pressure and temperature, can be harsh, but optimization can lead to high yields. researchgate.netabo.fi For instance, the hydrogenation of functionalized pyridines using a rhodium oxide (Rh₂O₃) catalyst can proceed under mild conditions. rsc.orgresearchgate.net

The reduction can also be performed in a stepwise manner, first yielding a tetrahydropyridine intermediate , which is then further reduced to the piperidine. liv.ac.ukresearchgate.net This can be advantageous for achieving specific stereochemical outcomes. For example, the reduction of N-alkyl 1,2-dihydropyridines to 1,2,3,6-tetrahydropyridines can proceed in good yields. nih.gov Transfer hydrogenation, using hydrogen donors like formic acid, is another effective method for reducing pyridinium (B92312) salts to piperidines and tetrahydropyridines, often catalyzed by rhodium complexes. liv.ac.ukproquest.com

A notable example is the synthesis of ethyl trans(+/-)-1-methyl-2-oxo-4-phenyl-3-piperidine-carboxylate, where a precursor is hydrogenated using Adams catalyst (PtO₂) in the presence of methylamine. google.com

Multi-Component Reactions for Polysubstituted Piperidine Scaffolds

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex, polysubstituted piperidines in a single step from three or more starting materials. nih.govnih.gov These reactions are highly atom-economical and allow for the rapid generation of molecular diversity. nih.gov

The Hantzsch pyridine synthesis is a classic MCR that can be adapted to produce dihydropyridines, which can then be reduced to piperidines. wikipedia.orgorganic-chemistry.orgchemtube3d.com This reaction typically involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a nitrogen source such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgorganic-chemistry.org By choosing the appropriate aldehyde (benzaldehyde in this case) and β-ketoester, a precursor to this compound can be assembled. The resulting dihydropyridine (B1217469) can then be aromatized or, more relevantly, reduced to the desired piperidine.

More contemporary MCRs have been developed to provide highly substituted piperidines with excellent stereocontrol. For example, a three-component reaction involving primary amines, β-dicarbonyl compounds, and α,β-unsaturated aldehydes, catalyzed by cerium(IV) ammonium nitrate (B79036) (CAN), yields 1,4-dihydropyridines that can be subsequently reduced to polysubstituted piperidines with high diastereoselectivity. nih.gov Another example is a five-component cyclization cascade to construct 2-hydroxy-2-trifluoromethylpiperidine analogs. ajchem-a.com Lipase-catalyzed MCRs have also been developed for the synthesis of piperidines. rsc.org

Advanced and Stereoselective Synthesis of Piperidine-3-carboxylates

The development of stereoselective methods is crucial for the synthesis of enantiomerically pure piperidine-3-carboxylates, which are often required for pharmaceutical applications.

Enantioselective Transformations and Chiral Optimization Studies

Achieving enantioselectivity in the synthesis of piperidine derivatives can be accomplished through several strategies, including the use of chiral catalysts, chiral auxiliaries, and kinetic resolution.

Enantioselective synthesis aims to directly produce a single enantiomer of the target molecule. This can be achieved through asymmetric catalysis, where a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. For instance, chiral phosphoric acid catalysts have been used in the enantioselective synthesis of tetrahydroquinolines, which are structurally related to piperidines. organic-chemistry.org

Chiral resolution is a technique used to separate a racemic mixture of enantiomers. This can be done by reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. google.com For example, racemic ethyl nipecotate (a piperidine-3-carboxylate) can be resolved using di-benzoyl-L-tartaric acid or (S)-mandelic acid. google.com High-performance liquid chromatography (HPLC) with a chiral stationary phase is another powerful method for separating enantiomers of piperidine derivatives. nih.gov

Kinetic resolution is another approach where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted starting material enriched in the other enantiomer. nih.govwhiterose.ac.ukacs.org For example, the kinetic resolution of 2-aryl-4-methylenepiperidines has been achieved using a chiral base system. whiterose.ac.ukacs.org

A method for preparing (S)-3-piperidine carboxylic acid involves the reaction of 3-piperidine formamide (B127407) or its salt in concentrated hydrochloric acid, which induces chiral resolution during hydrolysis, avoiding the need for a separate chiral resolving agent. google.com

Metal-Catalyzed Cyclization Reactions (e.g., Gold(I), Palladium, Rhodium catalysis)

Transition metal catalysis has emerged as a powerful tool for the synthesis of piperidines, offering mild reaction conditions and high levels of selectivity. nih.gov

Gold(I) catalysis has been employed for the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Gold-catalyzed annulation of N-allenamides with alkene-tethered oxime ethers also provides a direct route to piperidines. ajchem-a.com

Palladium catalysis is widely used in various cyclization reactions. For example, Pd(II)-catalyzed diastereosective cyclization has been used to prepare cis-2,6-disubstituted piperidin-3-ols, which are precursors to piperidine alkaloids. nih.gov Wacker-type aerobic oxidative cyclization of alkenes catalyzed by palladium can also yield piperidines. organic-chemistry.org

Rhodium catalysis is particularly effective for the hydrogenation and transfer hydrogenation of pyridines and their derivatives. liv.ac.ukrsc.orgresearchgate.netproquest.comdicp.ac.cnchemrxiv.orgacs.org Rhodium complexes, often in combination with chiral ligands, can achieve high enantioselectivity in the reduction of pyridinium salts to chiral piperidines. dicp.ac.cn A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a dihydropyridine derivative provides 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govorganic-chemistry.orgacs.org Furthermore, rhodium(I)-catalyzed C-H activation-alkyne coupling followed by electrocyclization and reduction offers a cascade reaction to highly substituted 1,2,3,6-tetrahydropyridines. nih.gov

Interactive Data Table: Catalysts in Piperidine Synthesis

| Catalyst | Reaction Type | Substrate | Product | Reference |

|---|---|---|---|---|

| Platinum oxide (PtO₂) | Hydrogenation | Substituted Pyridines | Piperidine Derivatives | researchgate.net |

| Rhodium oxide (Rh₂O₃) | Hydrogenation | Functionalized Pyridines | Piperidine Derivatives | rsc.orgresearchgate.net |

| Cerium(IV) ammonium nitrate (CAN) | Multi-component Reaction | Primary amines, β-dicarbonyls, α,β-unsaturated aldehydes | Polysubstituted Piperidines | nih.gov |

| Gold(I) complexes | Oxidative Amination | Non-activated Alkenes | Substituted Piperidines | nih.gov |

| Palladium(II) | Diastereoselective Cyclization | Aminoalkenes | Substituted Piperidines | nih.gov |

| Rhodium complexes | Asymmetric Hydrogenation | Pyridinium Salts | Chiral Piperidines | dicp.ac.cn |

| Rhodium complexes | Asymmetric Reductive Heck | Arylboronic acids, Dihydropyridines | 3-Aryl-tetrahydropyridines | nih.govorganic-chemistry.orgacs.org |

Radical and Cascade Cyclization Approaches

Radical cascade cyclization represents a powerful, step-economical method for constructing complex carbocyclic and heterocyclic systems from simple precursors. rsc.org These reactions proceed through highly reactive radical intermediates to form multiple chemical bonds in a single operation. rsc.orgresearchgate.net The synthesis of piperidine rings via these methods often involves the cyclization of an open-chain substrate containing appropriately positioned radical precursors and acceptor groups.

While a direct synthesis of this compound using a specific, named radical cascade has not been detailed extensively in the reviewed literature, the principles of such approaches are well-established. A hypothetical radical cyclization could be initiated from a suitably substituted acyclic amine. For instance, an alkyl radical could be generated, which then undergoes a 6-exo-trig cyclization onto a pendant alkene or other unsaturated moiety to form the piperidine ring. nih.gov The success of these cascades relies on the careful selection of radical initiators, such as (TMS)₃SiH with Et₃B/O₂, and the strategic placement of functional groups that act as radical acceptors. nih.gov The versatility of these methods allows for the construction of polycyclic structures and can be performed under metal-free conditions, for example, using anilines as radical precursors to generate aryl radicals that trigger the cascade. researchgate.net

Biocatalytic and Enzymatic Resolution Methods for Chiral Piperidines

The demand for enantiomerically pure chiral piperidines has driven the development of sophisticated biocatalytic methods. nih.gov These enzymatic approaches offer high stereoselectivity under mild reaction conditions. nih.gov A prominent strategy is the chemo-enzymatic dearomatization of activated pyridines. nih.gov This involves a chemical reduction of a pyridine precursor, followed by an enzymatic transformation to yield a stereo-defined piperidine.

A key development in this area is the use of a one-pot cascade involving an amine oxidase and an ene imine reductase (EneIRED). nih.gov This dual-enzyme system can convert N-substituted tetrahydropyridines into chiral 3- and 3,4-substituted piperidines with precise stereochemical control. nih.gov Another important biocatalytic method is dynamic kinetic resolution, which has been applied in industrial settings. For example, a process route for the synthesis of the PARP inhibitor Niraparib, which features a chiral piperidine moiety, utilizes a transaminase-based dynamic kinetic resolution. nih.govacs.org Cytochrome P450 enzymes have also been engineered for non-natural functions, including intramolecular C-H amination to construct chiral N-heterocycles, showcasing the potential for biocatalysts to forge these structures with high selectivity. acs.org

Table 1: Biocatalytic Methods for Chiral Piperidine Synthesis

| Enzyme Class | Specific Role / Example | Application | Citation(s) |

|---|---|---|---|

| Amine Oxidase / Ene Imine Reductase | One-pot cascade for stereoselective conversion of tetrahydropyridines. | Synthesis of stereo-enriched 3- and 3,4-disubstituted piperidines. | nih.gov |

| Transaminase | Dynamic kinetic resolution. | Used in a process route for the synthesis of enantiopure piperidines for Niraparib. | nih.govacs.org |

| Imine Reductase (IRED) | Reduction of cyclic imines formed from intramolecular condensation. | A common biosynthetic and biocatalytic route to forge chiral cyclic amines. | acs.org |

Functional Group Modifications and Derivatization Strategies of the this compound Core

Once the core piperidine structure is synthesized, its functional groups can be modified to produce a diverse range of analogues.

Esterification and Amidation Reactions

The ethyl carboxylate group at the C-3 position is a versatile handle for derivatization, primarily through esterification and amidation reactions. Direct amidation of the ester is a particularly valuable transformation, as the amide bond is a cornerstone of medicinal chemistry. scilit.comnih.gov

Modern methods allow for the direct conversion of esters to amides under various catalytic conditions, bypassing the need to first hydrolyze the ester to a carboxylic acid. nih.gov For instance, nickel-catalyzed reductive coupling allows for the direct amidation of unactivated esters with nitroarenes, providing a novel route to amides. nih.gov Other catalytic systems, such as those based on tantalum(V) ethoxide or heterobimetallic lanthanum-sodium complexes, have also been shown to efficiently catalyze the amidation of methyl esters. mdpi.com For the conversion to other esters (transesterification) or the formation of amides from the corresponding carboxylic acid, activating agents like N,N′-diisopropylcarbodiimide (DIC) are commonly employed. researchgate.net

Table 2: Selected Methods for Amidation of Esters and Carboxylic Acids

| Method/Catalyst | Substrates | Key Features | Citation(s) |

|---|---|---|---|

| Nickel Catalysis | Unactivated esters and nitroarenes | Direct reductive coupling to form amides in one step. | nih.gov |

| Tantalum(V) ethoxide | Esters and amines | Chemoselective amidation; activated phenyl esters react at room temperature. | mdpi.com |

| N,N′-Diisopropylcarbodiimide (DIC) | Carboxylic acids and amines/phenols | Carbodiimide-mediated coupling; can be performed in water. | researchgate.net |

Selective Substitution and Oxidation/Reduction Reactions

Further functionalization can be achieved through selective reactions on the piperidine ring or its substituents. The nitrogen atom of the piperidine ring is a common site for substitution. Alkylation of the nitrogen can be readily accomplished to introduce a variety of alkyl groups. This was demonstrated in a study on analogues of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, where a series of 1-alkyl derivatives were prepared via alkylation. nih.gov

Oxidation and reduction reactions offer pathways to other derivatives. The piperidine ring itself can be subject to oxidation, though this can be challenging to control. More commonly, other functional groups on the molecule are targeted. For example, if other reducible or oxidizable groups were present, reagents like sodium borohydride (B1222165) (NaBH₄) for reduction or m-chloroperbenzoic acid (m-CPBA) for oxidation could be employed for selective transformations. The phenyl group at the C-6 position could also be a site for electrophilic aromatic substitution, although the reactivity would be influenced by the rest of the molecule.

Chemical Reactivity and Mechanistic Investigations of Ethyl 6 Phenylpiperidine 3 Carboxylate Derivatives

Reaction Pathway Elucidation and Characterization of Intermediates

The synthesis of substituted piperidines often involves multi-step reaction sequences where the elucidation of the reaction pathway and the characterization of intermediates are key to understanding and optimizing the process. For instance, in the synthesis of piperidines through the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes, the reaction proceeds via the formation of an enamine, which then generates an iminium ion intermediate. Subsequent reduction of this intermediate leads to the formation of the piperidine (B6355638) ring. mdpi.com

In other approaches, such as the synthesis of piperidines from 1-azadienes and nitroalkenes catalyzed by zinc, a stepwise mechanism is proposed to explain the cycloaddition between two electron-deficient partners. thieme-connect.com The characterization of these transient species is often achieved through a combination of spectroscopic techniques and computational studies.

The use of protecting groups can also act as a guiding group in the reaction. For example, 8-aminoquinoline (B160924) has been used as a directing group in palladium-catalyzed intramolecular hydroamination, which proceeds through a syn-addition and a proto-depalladation mechanism. mdpi.com

Stereochemical Outcomes and Diastereoselective Control in Synthetic Pathways

Controlling the stereochemistry of the piperidine ring is a significant challenge in synthetic chemistry. Various strategies have been developed to achieve high levels of diastereoselectivity.

One notable method involves a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a phenyl pyridine-1(2H)-carboxylate. organic-chemistry.orgnih.govacs.org This reaction provides 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. organic-chemistry.orgnih.govacs.org A subsequent reduction step then furnishes the enantioenriched 3-substituted piperidines. nih.govacs.org The choice of ligand is crucial in this process, with ligands such as (S)-Segphos being employed to induce high levels of asymmetry. organic-chemistry.org

Another approach to achieve diastereoselective synthesis is through the catalytic asymmetric ring-opening/cross-metathesis reactions. nih.gov Furthermore, the stereoselective 6-endo-trig cyclization has been studied, where it was observed that the initially formed trans-isomer can convert to the more stable cis-form over time, highlighting the importance of reaction time in controlling the diastereomeric ratio. mdpi.com

The table below summarizes the key aspects of a rhodium-catalyzed asymmetric synthesis of 3-substituted piperidines. organic-chemistry.orgnih.gov

Influence of Substituents on Reaction Selectivity and Yield

The nature and position of substituents on both the phenyl ring and the piperidine nucleus, as well as on the reactants, play a significant role in determining the selectivity and yield of reactions involving ethyl 6-phenylpiperidine-3-carboxylate derivatives.

In the context of synthesizing Kröhnke pyridines via the condensation of enaminones with chalcones, it was observed that the substituent on the chalcone (B49325) had a considerable effect on the reaction yield. researchgate.net Both electron-donating (methoxy) and electron-withdrawing (fluoro) groups on the chalcone were found to decrease the yields of the corresponding pyridines. researchgate.net

For piperidine-3-carboxamides, steric and hydrophobic factors of substituents are crucial in determining their biological activity as platelet aggregation inhibitors. nih.gov A 3-substituent on the piperidine ring, preferably an amide, was found to be necessary for activity. nih.gov Furthermore, the nature of the alkyl or aralkyl group at the 1-position and the linker connecting two nipecotoyl rings significantly influenced the inhibitory potency. nih.gov

The table below illustrates the effect of substituents on the yield of Kröhnke pyridine (B92270) synthesis. researchgate.net

Compound Names Mentioned in this Article

Pharmacological and Biological Research Applications of Ethyl 6 Phenylpiperidine 3 Carboxylate Analogues

Modulation of Specific Molecular Targets and Receptor Interactions

Analogues of ethyl 6-phenylpiperidine-3-carboxylate have been synthesized and evaluated for their ability to interact with specific molecular targets, exhibiting activities from receptor agonism and antagonism to enzyme inhibition.

Agonism and Antagonism at Receptors (e.g., Opioid Receptors, Dopamine (B1211576) D2 Receptors, P2Y14 Receptors)

The phenylpiperidine core is a well-established pharmacophore for targeting various receptors, and derivatives of this compound are no exception. Research has primarily focused on their antagonist properties at inflammatory and neurotransmitter receptors.

Opioid Receptors: The phenylpiperidine structure is a classic framework for opioid receptor ligands, with fentanyl and its analogues being prominent examples of potent µ-opioid receptor agonists. nih.govpainphysicianjournal.comdrugbank.com Research into derivatives of 3,4,4-trisubstituted-piperidinyl-N-alkyl-carboxylates has led to the identification of peripherally selective opioid antagonists. google.com These compounds are designed to counteract the undesirable peripheral side effects of opioid analgesics, such as constipation, without affecting their central analgesic action. google.com The analgesic potency of 3-methyl fentanyl derivatives has been shown to have an excellent linear correlation with their binding affinity for the opiate receptor, highlighting the importance of receptor binding in this class of compounds. drugbank.com Molecular docking studies of various fentanyl analogs and other phenylpiperidine derivatives have been used to predict their binding affinity to the µ-opioid receptor, providing a tool to classify uncharacterized substances. nih.gov

Dopamine D2 Receptors: Analogues of this compound have been investigated as ligands for dopamine receptors, particularly the D2 subtype, which is a key target in the treatment of neuropsychiatric disorders. Modification of the partial dopamine D2 receptor agonist 3-(1-benzylpiperidin-4-yl)phenol led to a series of novel functional D2 antagonists. nih.gov One such analogue, pridopidine (B1678097) (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), exhibits a unique "dopaminergic stabilizer" characteristic, differentiating it from classical D2 antagonists and partial agonists. nih.gov Structure-activity relationship (SAR) studies on N-phenylpiperazine analogues have shown that substitutions on the phenyl ring can significantly influence D2 versus D3 receptor selectivity. nih.gov For instance, incorporating a 4-(thiophen-3-yl)benzamide (B12553508) moiety can lead to compounds with high affinity and selectivity for the D3 receptor over the D2 receptor. nih.gov

P2Y14 Receptors: A significant area of research for analogues of this scaffold has been the development of antagonists for the P2Y14 receptor, a G-protein coupled receptor involved in inflammatory processes. nih.gov A known zwitterionic, heterocyclic P2Y14 receptor antagonist was modified with various groups on the central phenyl and terminal piperidine (B6355638) moieties. nih.gov These studies revealed that uncharged piperidine bioisosteres could maintain or enhance receptor affinity, while modifications to the central phenyl ring, such as an aza-scan, tended to reduce it. nih.gov Glycoconjugation of a known P2Y14 receptor antagonist scaffold has been explored to produce less hydrophobic antagonists with substantial in vitro and in vivo activity. acs.org Furthermore, structure-based design has led to the development of 3-(4-aryl-1H-1,2,3-triazol-1-yl)-biphenyl derivatives as potent P2Y14 receptor antagonists, where the triazole moiety serves as a bioisosteric replacement for a naphthoic acid core. acs.org

Table 1: Receptor Interaction Profile of Selected Phenylpiperidine Analogues

| Compound/Analogue Class | Receptor Target | Activity | Key Findings | Reference(s) |

| 3,4,4-Trisubstituted-piperidinyl-N-alkyl-carboxylates | Opioid Receptors | Antagonist | Peripherally selective, minimizing central side effects. | google.com |

| 3-Methyl Fentanyl Derivatives | Opioid Receptors | Agonist | Analgesic potency correlates with receptor binding affinity. | drugbank.com |

| 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Pridopidine) | Dopamine D2 Receptor | Antagonist (Stabilizer) | Unique "dopaminergic stabilizer" properties. | nih.gov |

| N-Phenylpiperazine Analogues | Dopamine D2/D3 Receptors | Antagonist | Phenyl ring substitutions influence D2/D3 selectivity. | nih.gov |

| Heterocyclic P2Y14R Antagonist Analogues | P2Y14 Receptor | Antagonist | Uncharged piperidine bioisosteres maintain affinity. | nih.gov |

| Glycoconjugated P2Y14R Antagonists | P2Y14 Receptor | Antagonist | Reduced hydrophobicity with retained activity. | acs.org |

| 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-biphenyl Derivatives | P2Y14 Receptor | Antagonist | Triazole as a bioisostere for the naphthoic acid core. | acs.org |

Enzyme Inhibition Studies (e.g., Lipoxygenase, Histone Deacetylase, Farnesyl Transferase)

The versatility of the this compound scaffold extends to the inhibition of various enzymes implicated in disease pathogenesis.

Lipoxygenase: Phenyl-substituted heterocyclic compounds have been investigated as inhibitors of lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.govgoogle.com For example, 1-phenyl-3-pyrazolidinone (phenidone) and its derivatives have been shown to inhibit 5-lipoxygenase. nih.gov Studies have indicated that increasing the lipophilicity of these derivatives can enhance their inhibitory potency. nih.gov

Histone Deacetylase (HDAC): The piperidine scaffold is present in a number of histone deacetylase (HDAC) inhibitors. nih.gov A lead benzamide (B126) containing a piperidine moiety was identified as a potent and low molecular weight HDAC inhibitor, and subsequent optimization led to compounds with an excellent balance of efficacy and desirable pharmacokinetic properties. nih.gov Structural modifications of HDAC inhibitors with a phenylglycine scaffold, which shares some structural similarities with phenylpiperidine, have also been performed to improve their pharmacokinetic profiles. nih.gov

Farnesyl Transferase: A novel series of piperidine derivatives has been discovered as potent inhibitors of farnesyltransferase (FTase), an enzyme involved in post-translational modification of proteins like Ras, which is often dysregulated in cancer. acs.orgnih.govgoogle.comwikipedia.org Systematic medicinal chemistry efforts, starting from a combinatorial library, led to highly potent inhibitors. nih.gov It was found that all four substituent positions on the piperidine core played a crucial role in FTase inhibition, and converting a piperidine-2-one core to a piperidine core resulted in a significant increase in potency. nih.gov

Table 2: Enzyme Inhibition by Piperidine-Containing Compounds

| Enzyme Target | Compound Class/Analogue | Key Findings | Reference(s) |

| Lipoxygenase | 1-Phenyl-3-pyrazolidinone Derivatives | Increased lipophilicity enhances inhibitory potency. | nih.gov |

| Histone Deacetylase | Piperidine-based Benzamides | Optimization led to potent inhibitors with good in vivo properties. | nih.gov |

| Farnesyl Transferase | Substituted Piperidines | All four substituent positions on the piperidine core are important for activity. | acs.orgnih.gov |

Interactions with MicroRNA Processing Machinery (e.g., TRBP-mediated modulation)

While direct studies on this compound analogues modulating microRNA (miRNA) processing are not available, research has shown that small molecules can indeed influence this pathway. The RNA interference (RNAi) pathway, including the biogenesis of miRNAs, can be modulated by small molecules. nih.govresearchgate.net For instance, the small molecule enoxacin (B1671340) was found to enhance RNAi and promote miRNA biogenesis by facilitating the interaction between the trans-activation-responsive region RNA-binding protein (TRBP) and RNAs. nih.govresearchgate.net TRBP is a partner of the Dicer enzyme and plays a role in the rate of pre-miRNA cleavage and can influence the generation of miRNA isoforms (isomiRs). capes.gov.brescholarship.org This demonstrates the potential for small molecules, possibly including derivatives of the this compound scaffold, to be developed as modulators of miRNA processing, although specific research in this area is yet to be reported.

Structure-Activity Relationship (SAR) Studies for Biological Activity

The biological activity of this compound analogues is intricately linked to their three-dimensional structure and the nature of their substituents. SAR studies have been crucial in optimizing the potency and selectivity of these compounds for their respective targets.

Impact of Phenyl Substituent Position and Modification

The position and nature of substituents on the phenyl ring of phenylpiperidine derivatives have a profound impact on their biological activity.

In the context of dopamine D2 and D3 receptor ligands, substitution on the phenyl ring of N-phenylpiperazine analogues has been shown to be a key determinant of receptor affinity and selectivity. nih.gov For example, in a series of 1-piperazino-3-arylindans, 6-chloro or 6-fluoro substitution showed a preference for D1 receptors. nih.gov In another study, introducing a trifluoromethyl group at the 3-position of the phenyl ring of a [4-(4-carboxamidobutyl)]-1-arylpiperazine derivative increased affinity at the D3 receptor without significantly affecting D2 receptor affinity, thereby improving selectivity. acs.org Conversely, an electron-withdrawing cyano group at the 5-position led to a modest decrease in affinity at both receptors. acs.org

For P2Y14 receptor antagonists, modifications on a central phenyl ring were explored. An aza-scan, replacing a carbon with a nitrogen atom, was found to reduce P2Y14 receptor affinity, indicating that the electronic and steric properties of this ring are critical for optimal receptor interaction. nih.gov

Role of the Ethyl Ester Group and Nitrogen Substitution on Activity

The ethyl ester group and substitutions on the piperidine nitrogen are also critical for the pharmacological profile of these analogues.

The ester group in piperidine-3-carboxylate derivatives can be a site for modification to create prodrugs or to alter physicochemical properties. In the development of P2Y14 receptor antagonists, amidomethyl ester prodrugs were explored to reversibly block the carboxylate group, creating neutral analogues that could be cleaved by liver esterases. nih.gov

Substitution on the piperidine nitrogen plays a pivotal role in determining the activity and selectivity of many phenylpiperidine derivatives. In the case of opioid receptor ligands, exchanging an N-methyl group for an N-phenethyl group in 14-methoxy-N-methylmorphinan-6-ones did not significantly alter the binding affinity or in vitro agonism at the µ-opioid receptor. nih.gov However, this substitution did lead to a reduction in µOR versus δOR selectivity. nih.gov For dopamine D2 receptor ligands, modification of the partial agonist 3-(1-benzylpiperidin-4-yl)phenol by altering the nitrogen substituent generated a series of functional D2 antagonists. nih.gov Specifically, a propyl substituent on the piperidine nitrogen in 4-[3-(methylsulfonyl)phenyl]piperidine resulted in the "dopaminergic stabilizer" pridopidine. nih.gov In the development of farnesyl transferase inhibitors based on a piperidine scaffold, the substituent on the nitrogen was one of the four key positions that significantly influenced inhibitory potency. nih.gov

Table 3: Summary of Structure-Activity Relationship Findings

| Structural Feature | Target/Activity | Key SAR Findings | Reference(s) |

| Phenyl Substituent | Dopamine D1/D2/D3 Receptors | Position and nature of substituents (e.g., halo, CF3, CN) significantly impact affinity and selectivity. | nih.govnih.govacs.org |

| P2Y14 Receptor | Aza-scan of the central phenyl ring reduces affinity. | nih.gov | |

| Ethyl Ester Group | P2Y14 Receptor | Can be modified to create prodrugs (e.g., amidomethyl esters) to improve properties. | nih.gov |

| Nitrogen Substitution | Opioid Receptors | N-phenethyl substitution can alter selectivity between opioid receptor subtypes. | nih.gov |

| Dopamine D2 Receptor | Nature of the N-substituent (e.g., propyl) determines the functional profile (antagonist vs. stabilizer). | nih.gov | |

| Farnesyl Transferase | N-substituent is a critical determinant of inhibitory potency. | nih.gov |

Conformational and Stereochemical Aspects in Ligand-Target Recognition

The three-dimensional structure and spatial arrangement of atoms (stereochemistry) in analogues of this compound are critical determinants of their interaction with biological targets. The piperidine ring, the core of this structure, is not planar and can adopt various conformations, such as chair, boat, or twist-boat forms. The specific conformation, along with the orientation of its substituents, dictates how the molecule fits into the binding site of a protein, influencing its pharmacological activity.

In a closely related analogue, ethyl 3-methyl-2,6-diphenylpiperidine-1-carboxylate, crystallographic studies have revealed that the piperidine ring adopts a twisted boat conformation. researchgate.netnih.gov This deviation from the more stable chair conformation is influenced by the substitution of electron-withdrawing groups on the nitrogen atom of the piperidine ring, which can cause significant changes in the ring's shape. researchgate.netnih.gov The puckering parameters for this analogue were determined to be θ = 89.5 (1)° and φ = 257.5 (2)°. nih.gov

The orientation of the substituents on the piperidine ring is also of paramount importance. In the aforementioned analogue, the two phenyl groups were found to be in distinct spatial positions: one in an axial orientation and the other in an equatorial position. researchgate.netnih.gov The dihedral angle between these two phenyl rings is 49.8 (1)°. researchgate.netnih.gov The methyl group at the C5 position occupies an equatorial position. researchgate.netnih.gov This precise arrangement of bulky and functional groups creates a specific molecular surface that is recognized by the target protein. The interaction is further stabilized by weak intramolecular C-H···O interactions and intermolecular C-H···π contacts. researchgate.netnih.gov These detailed conformational and stereochemical features are essential for establishing a high-affinity binding to a biological target, underscoring the importance of molecular geometry in ligand-receptor recognition.

Application as Building Blocks for Complex Bioactive Molecules

Precursors in the Synthesis of Diverse Heterocyclic Compounds

The this compound scaffold is a valuable starting material, or precursor, for the synthesis of a wide array of more complex heterocyclic compounds. Its inherent chemical functionalities—the piperidine ring, the phenyl group, and the ethyl ester—provide multiple reaction sites for chemical modification and elaboration into new molecular architectures.

The versatility of similar piperidine-containing structures as building blocks is well-documented. For instance, the related compound 3-phenylpiperidine-2,6-dione, which shares the phenyl-piperidine core, is synthesized from 2-phenylglutaric anhydride (B1165640) and serves as a key intermediate. nih.gov This imide can be further alkylated and condensed with various amines to create a library of new derivatives with potential antiviral and antimicrobial activities. nih.gov

The general utility of such scaffolds extends to the synthesis of fused ring systems. Enaminones and enaminoesters, which are structurally related to the core of this compound, are recognized as versatile precursors for building novel heterocyclic systems like pyridines, pyrroles, and pyrimidines. researchgate.net Research has shown that compounds like ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be synthesized and subsequently transformed into various fused heterocyclic systems. researchgate.net Moreover, pyridine (B92270) derivatives, such as ethyl 6-sulfanylpyridine-3-carboxylate, serve as building blocks for creating more complex molecules, including potential anticancer agents and ligands for catalysis. The strategic use of these piperidine and pyridine precursors allows chemists to construct diverse and elaborate molecules for biological screening and materials science applications. clockss.org

Scaffolds for Emerging Medicinal Chemistry Strategies (e.g., Protein Degrader Development)

The structural framework of this compound and its analogues is increasingly being recognized for its potential as a scaffold in modern medicinal chemistry strategies, most notably in the development of targeted protein degraders. This emerging therapeutic modality, which includes technologies like Proteolysis Targeting Chimeras (PROTACs), aims to eliminate disease-causing proteins rather than just inhibiting them. nih.gov

PROTACs are bifunctional molecules that typically consist of two ligands connected by a linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent degradation of the POI by the proteasome. The modular design of PROTACs allows for the rational combination of different ligands to achieve desired properties. nih.gov

The phenylpiperidine scaffold can serve as a core component of the ligand that binds to the POI. Structure-guided design plays a crucial role in this process. For example, in the development of degraders for the protein IRE1α, researchers have demonstrated that merging the chemotypes of an IRE1α inhibitor with a ligand for the CRBN E3 ligase can yield highly potent and selective degraders. nih.gov This approach can lead to truncated or "linkerless" degraders that possess more favorable physicochemical properties, blurring the lines between traditional PROTACs and smaller "molecular glue" degraders. nih.gov The development of such heterobifunctional degraders showcases how scaffolds derived from molecules like this compound can be instrumental in advancing selective, next-generation therapeutics for challenging targets. nih.gov

Computational and Spectroscopic Characterization in Academic Research

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction mode between a ligand, such as a piperidine (B6355638) derivative, and the active site of a protein target. acgpubs.org

In studies of related ethyl piperidine-1-carboxylate derivatives, molecular docking has been successfully employed to investigate interactions with specific enzymes. For instance, new Schiff bases derived from Ethyl 4-aminopiperidine-1-carboxylate were docked against the human acetylcholinesterase (AChE) enzyme (PDB ID: 7XN1). acgpubs.org The results of these simulations, which calculate the binding energy, help to rank compounds based on their potential inhibitory activity. acgpubs.orgacgpubs.org For example, one such derivative, compound 16 , exhibited a higher binding energy (-7.52 kcal/mol) than the reference drug Tacrine (-7.48 kcal/mol), suggesting it could be a potent AChE inhibitor. acgpubs.org

The process involves preparing both ligand and protein structures, often using tools like AutoDock, by removing water molecules, adding polar hydrogens, and defining a grid box around the active site for the simulation. acgpubs.org The analysis of docking poses reveals crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govmdpi.com In studies on similar piperidine-based compounds targeting the Sigma-1 receptor (S1R), docking revealed that the piperidine nitrogen atom often acts as a positive ionizable center, forming key salt bridge interactions with acidic residues like Glu172 and Asp126 in the receptor's binding site. nih.govnih.gov These computational predictions are vital for the rational design of new, more effective therapeutic agents. clinmedkaz.org

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Compound 14 (Schiff base derivative) | AChE (PDB: 7XN1) | -7.34 |

| Compound 15 (Schiff base derivative) | AChE (PDB: 7XN1) | -7.41 |

| Compound 16 (Schiff base derivative) | AChE (PDB: 7XN1) | -7.52 |

| Tacrine (Reference Drug) | AChE (PDB: 7XN1) | -7.48 |

| Donepezil (Reference Drug) | AChE (PDB: 7XN1) | -10.53 |

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular structure and electronic properties of piperidine derivatives. researchgate.netdergipark.org.tr These methods provide insights into molecular geometry, vibrational frequencies, and the distribution of electron density, which are fundamental to understanding a molecule's reactivity and stability. researchgate.netnih.gov

DFT calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p) or M06-2X, to optimize the molecular structure to its minimum energy configuration. researchgate.netirjweb.com From this optimized geometry, various electronic properties can be determined.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and stability of a molecule. irjweb.comresearchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized, which is a desirable characteristic for Non-Linear Optical (NLO) materials and can influence biological activity. dergipark.org.tr The analysis of HOMO and LUMO distributions indicates regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. researchgate.net

Gibbs Free Energy Calculations: Theoretical calculations can also determine thermodynamic properties, such as Gibbs free energy. These calculations are essential for predicting the spontaneity of reactions and the relative stability of different conformers of a molecule under specific conditions.

While specific DFT data for Ethyl 6-phenylpiperidine-3-carboxylate is not detailed in the available literature, the methodologies are well-established for this class of compounds. For example, DFT studies on substituted piperidines have been used to calculate heats of formation, bond dissociation energies, and to evaluate thermal stability. researchgate.net

Conformational Analysis of the Piperidine Ring and its Substituents

The biological activity of piperidine derivatives is highly dependent on the three-dimensional arrangement of the ring and its substituents. researchgate.net Conformational analysis determines the preferred spatial orientation of the atoms, which is crucial for how the molecule interacts with its biological target.

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the introduction of substituents can lead to other conformations, such as twisted boat forms. ias.ac.in The orientation of these substituents, whether axial (perpendicular to the ring plane) or equatorial (in the plane of the ring), significantly influences the molecule's properties. nih.gov

In a detailed X-ray diffraction study of a closely related compound, Ethyl 3-methyl-2,6-diphenylpiperidine-1-carboxylate, the piperidine ring was found to adopt a twisted boat conformation. In this structure, the two phenyl groups were oriented in axial and equatorial positions, respectively. The specific conformation is dictated by factors like the substitution of an ethyl acetate (B1210297) group on the nitrogen atom, which can cause significant changes in the ring's geometry.

NMR spectroscopy is another powerful tool for conformational analysis in solution. By analyzing coupling constants, researchers can deduce the relative orientation of protons on the piperidine ring. For example, large coupling constants (e.g., ~11 Hz) are typically indicative of an axial-axial relationship between adjacent protons, confirming a chair conformation with substituents in specific orientations. ias.ac.in Studies on other substituted piperidines have shown that the presence of bulky groups or electron-withdrawing groups on the nitrogen can shift the conformational equilibrium, sometimes favoring boat or twist-boat forms to alleviate steric strain. ias.ac.inosti.gov

Advanced Spectroscopic Analysis for Structural Elucidation and Mechanistic Insights

The definitive identification and characterization of newly synthesized compounds like this compound rely on a suite of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. acgpubs.org ¹H NMR provides information about the chemical environment of hydrogen atoms and their connectivity through spin-spin coupling, which is also critical for conformational analysis as described above. ias.ac.in ¹³C NMR maps the carbon skeleton of the molecule. For example, spectral data for various ethyl carboxylate derivatives of heterocyclic systems show characteristic chemical shifts for the ethyl group's methylene (B1212753) (-OCH₂) and methyl (-CH₃) protons, typically appearing as a quartet and a triplet, respectively. rsc.orgrsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula, which serves as a crucial confirmation of the compound's identity. rsc.org

X-ray Diffraction Analysis: When a compound can be crystallized, single-crystal X-ray diffraction provides the most definitive three-dimensional structure. elsevierpure.com This technique yields precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the solid state. nih.govmdpi.com For example, the analysis of Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate revealed that the piperidine ring adopts a chair conformation with the ethyl ester group in an equatorial position. nih.gov Such detailed structural information is invaluable for validating computational models and understanding structure-activity relationships.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₃H₂₄N₂O₄S |

| Formula Weight | 440.51 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.3705 (4) |

| b (Å) | 22.2855 (9) |

| c (Å) | 10.4284 (4) |

| β (°) | 111.025 (2) |

| Volume (ų) | 2250.31 (15) |

| Z | 4 |

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes for Piperidine-3-carboxylates

The synthesis of piperidine (B6355638) derivatives, including piperidine-3-carboxylates, is a well-established field, yet the demand for more efficient, cost-effective, and environmentally benign methodologies continues to drive innovation. nih.gov Future research is increasingly focused on developing novel and sustainable synthetic pathways that minimize waste, reduce the number of steps, and avoid the use of hazardous or expensive reagents.

Recent advancements have moved beyond traditional methods to embrace cutting-edge catalytic systems. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed to produce enantioenriched 3-substituted piperidines from pyridine (B92270) and boronic acids, offering a highly regio- and enantioselective route. acs.org Another innovative strategy combines biocatalytic carbon-hydrogen (C-H) oxidation with nickel-electrocatalyzed radical cross-coupling. news-medical.net This two-stage process streamlines the synthesis of complex piperidines from 7-17 steps down to just 2-5, significantly enhancing efficiency and reducing reliance on costly precious metals like palladium. news-medical.net

Other modern approaches include intramolecular cyclization reactions, which are a cornerstone of piperidine synthesis. mdpi.com Metal-catalyzed cyclizations and radical-mediated cyclizations are prominent examples that continue to be refined for greater efficacy and selectivity. nih.govmdpi.com Light-mediated intramolecular radical carbocyclization and oxidative amination of non-activated alkenes catalyzed by gold(I) complexes are also emerging as powerful tools for constructing the piperidine core. nih.gov

Table 1: Comparison of Synthetic Strategies for Piperidine Derivatives

| Synthetic Strategy | Key Features | Advantages | Catalyst/Reagents Example | Reference |

|---|---|---|---|---|

| Asymmetric Reductive Heck Reaction | Highly regio- and enantioselective functionalization of pyridine. | Access to a wide variety of enantioenriched 3-piperidines. | Rhodium complex | acs.org |

| Biocatalytic C-H Oxidation & Radical Cross-Coupling | Two-stage process significantly shortening synthetic routes. | Reduced step count (2-5), cost-effective, avoids precious metals. | Enzymes, Nickel | news-medical.net |

| Intramolecular Radical Cyclization | Formation of piperidine ring from linear amino-aldehydes. | Good yields for various piperidines. | Cobalt(II) complex | mdpi.com |

| Oxidative Amination of Alkenes | Difunctionalization of a double bond to form the N-heterocycle. | Enantioselective approach possible with specific ligands. | Gold(I) or Palladium(II) complexes | nih.gov |

| Conventional Multi-step Synthesis | Often involves protection/deprotection steps and classical reagents. | Well-established and versatile. | NaOH, EDCI, DMAP | mdpi.com |

Exploration of Undiscovered Biological Targets and Pharmacological Activities for Ethyl 6-phenylpiperidine-3-carboxylate Analogues

The this compound scaffold is a versatile template for generating analogues with diverse pharmacological profiles. While phenylpiperidine derivatives are famously associated with potent analgesic effects via action on opioid receptors, the structural and functional diversity of this chemical class allows for interaction with a much broader range of biological targets. nih.govpainphysicianjournal.comdrugbank.com

Future research will focus on screening analogues against new and underexplored targets to uncover novel therapeutic applications. For example, derivatives of piperidine-3-carboxamide have shown promise as anti-melanoma agents by inducing a senescence-like phenotype and as inhibitors of cathepsin K for the potential treatment of osteoporosis. mdpi.comnih.gov Other studies have identified piperidine-3-carboxamides as inhibitors of human platelet aggregation. nih.gov

The Sigma 1 Receptor (S1R), a unique intracellular chaperone protein implicated in various neurological and psychiatric disorders, has emerged as a key target for piperidine-based compounds. nih.govrsc.org Discovery campaigns have identified potent S1R agonists from piperidine libraries, opening avenues for developing new treatments for neurodegenerative diseases and other CNS conditions. rsc.org The broad therapeutic potential of piperidine derivatives, including roles as anticancer agents, antibiotics, and antipsychotics, underscores the importance of continued exploration into their mechanism of action and biological targets. nih.gov

Table 2: Biological Targets and Activities of Piperidine-3-carboxylate Analogues and Related Structures

| Analogue Class | Biological Target | Potential Pharmacological Activity | Example Compound/Derivative | Reference |

|---|---|---|---|---|

| Phenylpiperidines | Mu-opioid receptor | Analgesia (Pain Management) | Fentanyl, Meperidine | nih.govpainphysicianjournal.com |

| N-Arylpiperidine-3-carboxamides | Unknown (induces senescence) | Anti-melanoma | N-arylpiperidine-3-carboxamide derivatives | nih.gov |

| Piperidine-3-carboxamides | Cathepsin K (Cat K) | Anti-osteoporosis | Compound H-9 | mdpi.com |

| Piperidine/Piperazine-based compounds | Sigma 1 Receptor (S1R) | S1R Agonism (Neuroprotection) | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | rsc.org |

| 1-Alkyl(aralkyl)nipecotamides | Unknown (platelet function) | Platelet Aggregation Inhibition | 1-decyl-3-(N,N-diethylcarbamoyl)piperidine | nih.gov |

Advanced Computational Approaches for Rational Design and Lead Compound Optimization

The integration of advanced computational tools is revolutionizing the process of drug discovery, moving from serendipitous findings to rational, target-focused design. azolifesciences.com For the this compound family, these in silico methods are indispensable for accelerating the identification and optimization of lead compounds.

Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are central to this effort. nih.govazolifesciences.comresearchgate.net Molecular docking allows researchers to predict and analyze the binding modes of ligands within the active site of a target protein. For instance, docking studies of piperidine-based ligands with the Sigma 1 Receptor revealed crucial interactions with amino acid residues like Glu172 and Asp126, providing a structural basis for their affinity and a roadmap for further optimization. nih.gov

QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. azolifesciences.comnih.gov By analyzing descriptors such as electronic properties and molecular shape, QSAR can predict the potency of newly designed derivatives before they are synthesized, saving significant time and resources. nih.gov Fragment-based QSAR is another powerful approach where a molecule is broken down into constituent parts to model their individual contributions to activity, aiding in the design of novel inhibitors. researchgate.net These computational strategies, often used in concert, provide a robust framework for the rational design of piperidine-based therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic properties. nih.govthieme-connect.com

Table 3: Computational Techniques in Piperidine-Based Drug Design

| Computational Technique | Primary Purpose | Information Gained | Software Example | Reference |

|---|---|---|---|---|

| Molecular Docking | Predicts ligand-protein binding conformation and affinity. | Binding pose, key interactions (H-bonds, π–cation), binding energy. | AutoDock | nih.govnih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time. | Stability of ligand-protein complex, conformational changes, interaction dynamics. | N/A | nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. | Predictive models for activity, identification of key structural features. | N/A | researchgate.netnih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of features for biological activity. | Defines spatial arrangement of hydrophobic, aromatic, H-bond donor/acceptor groups. | N/A | azolifesciences.com |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules. | Exploration of physical and chemical properties (e.g., reactivity, stability). | Gaussian | nih.govnih.gov |

Integration of this compound Scaffolds into Multi-Targeted Agents for Complex Biological Systems

Complex multifactorial diseases, such as neurodegenerative disorders and cancer, often involve the dysregulation of multiple biological pathways. This complexity poses a significant challenge for traditional single-target drugs. A promising and sophisticated strategy is the design of multi-target-directed ligands (MTDLs)—single molecules engineered to interact with two or more distinct biological targets simultaneously. nih.gov The versatile nature of the piperidine scaffold makes it an excellent foundation for developing such agents.

A prime example of this approach is in the development of therapies for Alzheimer's disease. Researchers have designed piperidine-based compounds that concurrently inhibit both cholinesterases (like AChE) and monoamine oxidases, two key enzyme families implicated in the disease's progression. nih.gov Similarly, ligands derived from the natural piperidine alkaloid piperine (B192125) have been synthesized to simultaneously inhibit cholinesterases, beta-secretase 1 (BACE1), and the aggregation of amyloid-beta (Aβ) peptides. nih.gov Compound PD07, emerging from this research, demonstrated significant activity against all three targets, showcasing the potential of this integrated approach. nih.gov

The rational design of MTDLs involves combining the essential structural features, or pharmacophores, required for activity at each target into a single chemical entity. nih.gov By leveraging the structural flexibility of the this compound core, future research can aim to create novel MTDLs for other complex conditions, such as cancers that exhibit multiple resistance mechanisms or metabolic syndromes involving interconnected pathways. This approach represents a paradigm shift towards a more holistic treatment of complex diseases.

Table 4: Examples of Piperidine-Based Multi-Target-Directed Ligands (MTDLs)

| Scaffold/Origin | Complex Disease Target | Simultaneous Biological Targets | Therapeutic Rationale | Reference |

|---|---|---|---|---|

| Piperidine-based 2H chromen-2-one | Alzheimer's Disease | Cholinesterases (ChEs) and Monoamine Oxidases (MAOs) | Addresses both cholinergic deficit and oxidative stress pathways. | nih.gov |

| Piperine (Piperidine Alkaloid) | Alzheimer's Disease | ChEs, BACE1, and Amyloid-β (Aβ) Aggregation | Simultaneously targets amyloid plaque formation and neurotransmitter degradation. | nih.gov |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Cancer | Topoisomerase II and potentially other targets | Designed to inhibit DNA replication and potentially act synergistically with existing chemotherapies. | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 6-phenylpiperidine-3-carboxylate, and how are intermediates characterized?

- Methodology : The compound can be synthesized via alkylation or cyclization reactions. For example, a multi-step process involving TFA-mediated deprotection and column chromatography (e.g., silica gel) is used to isolate intermediates. Structural verification employs and to confirm chemical environments, such as distinguishing aromatic protons (δ 7.2–7.5 ppm) and ester carbonyl signals (δ ~170 ppm) .

- Key Steps :

- Use of trifluoroacetic acid (TFA) for Boc-group removal.

- Chromatographic purification to resolve diastereomers.

- NMR integration ratios to validate substituent positions.

Q. What safety protocols should be followed when handling this compound?

- Guidelines :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Critical Notes :

- Avoid prolonged storage due to potential degradation.

- Consult updated SDS for long-term storage compliance .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Primary Methods :

- NMR Spectroscopy : Assigns piperidine ring protons (e.g., axial/equatorial H) and phenyl group orientation.

- LC-MS : Confirms molecular ion peaks ( calculated for : 231.12) and purity .

- Data Table :

| Proton Type | Shift (ppm) |

|---|---|

| Piperidine CH | 1.5–2.5 (multiplet) |

| Ester OCHCH | 4.1–4.3 (quartet) |

| Aromatic H | 7.2–7.5 (multiplet) |

Advanced Research Questions

Q. How can crystallographic refinement challenges be addressed for this compound derivatives?

- Software Solutions :

- Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution structures .

- ORTEP-3 generates thermal ellipsoid plots to visualize disorder in the piperidine ring or phenyl group .

- Common Pitfalls :

- Overfitting due to low data-to-parameter ratios; apply restraints for bond lengths/angles.

- Validate against Hirshfeld surfaces to detect weak intermolecular interactions.

Q. How should researchers resolve contradictions in synthetic yield data across studies?

- Analytical Approaches :

- Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., KCO vs. NaH) to identify yield-limiting factors .

- Byproduct Analysis : Use LC-MS to detect side products (e.g., ester hydrolysis or ring-opening derivatives) .

- Statistical Validation :

- Apply t-tests to compare yields under varying conditions (e.g., temperature, stoichiometry).

Q. What strategies improve enantiomeric purity in asymmetric syntheses of this compound analogs?

- Chiral Resolution Methods :

- Chiral HPLC : Use columns like Chiralpak® IA/IB to separate enantiomers; monitor elution profiles at 254 nm.

- Circular Dichroism (CD) : Correlate optical rotation () with absolute configuration .

- Catalytic Approaches :

- Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) to enhance stereocontrol.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.